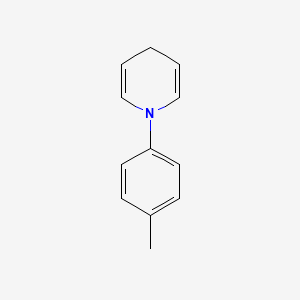
1-(4-Methylphenyl)-1,4-dihydropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Methylphenyl)-1,4-dihydropyridine is an organic compound that belongs to the class of dihydropyridines. These compounds are known for their significant role in medicinal chemistry, particularly as calcium channel blockers. The structure of this compound includes a dihydropyridine ring substituted with a 4-methylphenyl group, which imparts unique chemical and biological properties to the molecule.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylphenyl)-1,4-dihydropyridine typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt. For this compound, the specific reactants would be 4-methylbenzaldehyde, ethyl acetoacetate, and ammonium acetate. The reaction is usually carried out in ethanol under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
1-(4-Methylphenyl)-1,4-dihydropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a tetrahydropyridine or a fully saturated piperidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the dihydropyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine or piperidine derivatives.
Substitution: Various substituted dihydropyridine derivatives depending on the reagents used.
科学研究应用
1-(4-Methylphenyl)-1,4-dihydropyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Investigated for its potential as a calcium channel blocker, which can be used in the treatment of cardiovascular diseases.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 1-(4-Methylphenyl)-1,4-dihydropyridine involves its interaction with calcium channels in cell membranes. By binding to these channels, the compound inhibits the influx of calcium ions into cells, leading to vasodilation and a decrease in blood pressure. This mechanism is similar to other dihydropyridine calcium channel blockers, which are used to treat hypertension and angina.
相似化合物的比较
1-(4-Methylphenyl)-1,4-dihydropyridine can be compared with other dihydropyridine derivatives such as nifedipine, amlodipine, and felodipine. While all these compounds share a common dihydropyridine core, the substitution patterns on the aromatic ring and the dihydropyridine ring can significantly affect their pharmacological properties. For example:
Nifedipine: Has a nitro group at the ortho position of the phenyl ring.
Amlodipine: Contains a methoxyethyl group at the meta position.
Felodipine: Features a chlorine atom at the ortho position.
The unique 4-methyl substitution in this compound may impart distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.
属性
CAS 编号 |
106824-64-0 |
|---|---|
分子式 |
C12H13N |
分子量 |
171.24 g/mol |
IUPAC 名称 |
1-(4-methylphenyl)-4H-pyridine |
InChI |
InChI=1S/C12H13N/c1-11-5-7-12(8-6-11)13-9-3-2-4-10-13/h3-10H,2H2,1H3 |
InChI 键 |
BIYZKYGCJHUBGN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)N2C=CCC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


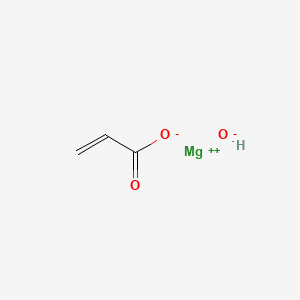
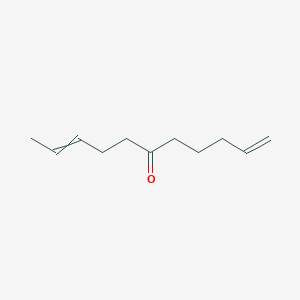
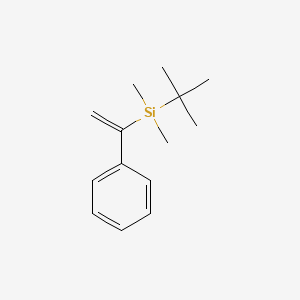
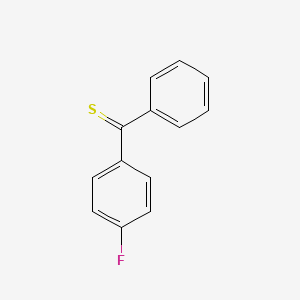
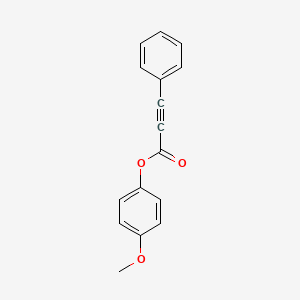
![(1,4-Phenylene)bis{[2-(3-aminophenoxy)phenyl]methanone}](/img/structure/B14336297.png)

![3,3-Dimethyl-2-azabicyclo[2.2.2]oct-5-en-2-ol](/img/structure/B14336320.png)
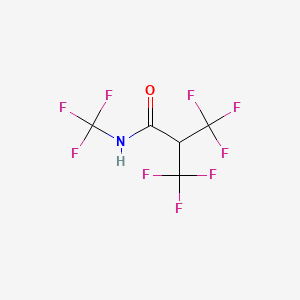

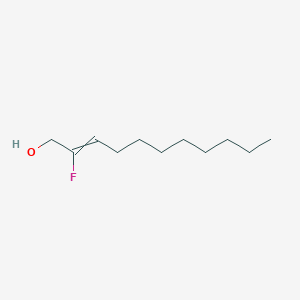
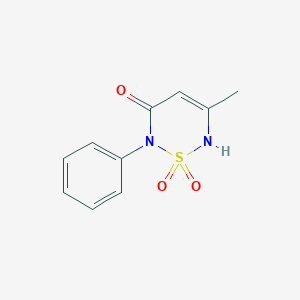
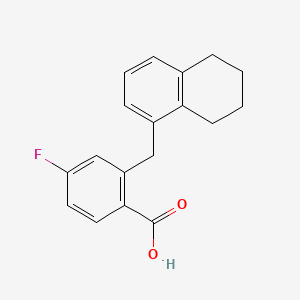
![[(E)-3-oxo-1-phenyl-3-thiophen-2-ylprop-1-enyl] N,N-dibutylcarbamodithioate](/img/structure/B14336361.png)
